molecular formula C9H6O2 B11922462 7-Hydroxy-1H-inden-1-one

7-Hydroxy-1H-inden-1-one

Cat. No.: B11922462
M. Wt: 146.14 g/mol
InChI Key: JHHBHSWJSJMBTQ-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-inden-1-one is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 7th position of the indanone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties . Another method utilizes the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-oxo-1H-inden-1-one, while reduction can produce 7-hydroxyindan-1-ol.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds with target molecules, influencing their function and activity. Additionally, the carbonyl group can participate in nucleophilic addition reactions, further contributing to its biological effects .

Properties

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

7-hydroxyinden-1-one

InChI

InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H

InChI Key

JHHBHSWJSJMBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C2)C(=C1)O

Origin of Product

United States

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